Dicyclohexyl carbonate Dicyclohexyl carbonate
Brand Name: Vulcanchem
CAS No.: 4427-97-8
VCID: VC20866543
InChI: InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2
SMILES: C1CCC(CC1)OC(=O)OC2CCCCC2
Molecular Formula: C13H22O3
Molecular Weight: 226.31 g/mol

Dicyclohexyl carbonate

CAS No.: 4427-97-8

Cat. No.: VC20866543

Molecular Formula: C13H22O3

Molecular Weight: 226.31 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexyl carbonate - 4427-97-8

Specification

CAS No. 4427-97-8
Molecular Formula C13H22O3
Molecular Weight 226.31 g/mol
IUPAC Name dicyclohexyl carbonate
Standard InChI InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2
Standard InChI Key FYIBPWZEZWVDQB-UHFFFAOYSA-N
SMILES C1CCC(CC1)OC(=O)OC2CCCCC2
Canonical SMILES C1CCC(CC1)OC(=O)OC2CCCCC2

Introduction

Chemical Identity and Structure

Dicyclohexyl carbonate (CAS 4427-97-8) is a carbonate ester with the molecular formula C₁₃H₂₂O₃ and a molecular weight of 226.31 g/mol . Structurally, it features two cyclohexyl groups bonded to a central carbonate moiety, creating a molecule with specific steric properties. The carbonate functional group consists of a carbon atom double-bonded to one oxygen atom and single-bonded to two other oxygen atoms, each of which connects to a cyclohexyl ring.

Physical and Chemical Properties

Dicyclohexyl carbonate exhibits distinct physical and chemical properties that influence its behavior in various applications. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of Dicyclohexyl Carbonate

PropertyValue
Molecular FormulaC₁₃H₂₂O₃
Molecular Weight226.31 g/mol
Physical StateColorless to pale yellow liquid
Density1.04 g/cm³
Boiling Point340.2°C at 760 mmHg
Flash Point126°C
Refractive Index1.481
Vapor Pressure8.73E-05 mmHg at 25°C
SolubilitySoluble in most organic solvents; limited solubility in water

The compound's high boiling point and low vapor pressure indicate low volatility, contributing to its stability in various applications . These properties make it particularly useful in processes requiring thermal stability.

Spectroscopic Data and Identification

The chemical structure of dicyclohexyl carbonate can be verified through various spectroscopic techniques. The compound's identifiers include:

  • IUPAC Name: Dicyclohexyl carbonate

  • SMILES Notation: O=C(OC1CCCCC1)OC2CCCCC2

  • InChI: InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2

These identifiers serve as standardized representations of the compound's structure, facilitating database searches and chemical information exchange.

Synthesis Methods

Several methods exist for synthesizing dicyclohexyl carbonate, with variations depending on scale and application requirements.

Industrial Production

In industrial settings, dicyclohexyl carbonate is commonly produced via transesterification processes, which are preferred over phosgene-based methods due to safety and environmental considerations. A documented process involves:

  • Reaction of cyclohexanol with carbon dioxide in the presence of an organometallic catalyst

  • Controlled temperature and pressure conditions (typically 130°C and 2 MPa CO₂ pressure)

  • Extended reaction time (approximately 14 hours) followed by purification

This method has been reported to yield dicyclohexyl carbonate with approximately 40% efficiency, representing a more sustainable approach by utilizing CO₂ as a carbon source .

Laboratory Synthesis Routes

For laboratory-scale production, several synthetic pathways are employed:

Chemical Reactions

Dicyclohexyl carbonate participates in various reactions typical of carbonate esters, with its reactivity influenced by the steric effects of the cyclohexyl groups.

Thermal Decomposition

Studies on related compounds suggest that dicyclohexyl carbonate may undergo thermal decomposition at elevated temperatures. Research on the decomposition of dicyclohexyl peroxydicarbonate provides insights into potential decomposition pathways, though the specific mechanisms for dicyclohexyl carbonate would differ due to structural differences .

Applications

Dicyclohexyl carbonate finds applications across multiple fields, leveraging its unique properties and reactivity.

Polymer Chemistry

In polymer science, dicyclohexyl carbonate serves several important functions:

  • As a precursor in polycarbonate synthesis, contributing to the production of materials with high impact resistance and optical clarity

  • As a cross-linking agent that enhances mechanical properties in polymer systems

  • In elastomeric material synthesis, providing flexibility and durability when combined with epoxy components

These applications utilize the compound's ability to form carbonate linkages within polymer structures, influencing physical properties such as transparency, strength, and flexibility.

Organic Synthesis

Dicyclohexyl carbonate functions as a versatile reagent in organic synthesis:

  • As a carbonate group donor in various transformations

  • In the preparation of other carbonate derivatives with specific functional properties

  • As a component in the synthesis of pharmaceutical intermediates and agrochemical compounds

Its reactivity pattern makes it particularly useful when controlled carbonylation reactions are required.

Specialty Chemical Production

The compound serves as a solvent and reagent in the production of specialty chemicals, where its stability, low volatility, and specific reactivity profile provide advantages over other carbonates .

Analytical Methods

Several analytical techniques can be employed to identify and quantify dicyclohexyl carbonate in various matrices.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for separation and quantification. These techniques are often coupled with mass spectrometry (MS) for structural confirmation.

Spectroscopic Methods

Infrared (IR) spectroscopy can identify the characteristic C=O stretching vibration of the carbonate group, typically appearing around 1750-1760 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with characteristic signals for the cyclohexyl groups and carbonate carbon.

Related Compounds

Other Carbonate Esters

Dicyclohexyl carbonate belongs to the broader family of carbonate esters, which includes:

Table 2: Comparison of Selected Carbonate Esters

CompoundFormulaKey Differences from Dicyclohexyl Carbonate
Dimethyl carbonateC₃H₆O₃Lower molecular weight, higher volatility
Diethyl carbonateC₅H₁₀O₃Lower molecular weight, different solubility profile
Diphenyl carbonateC₁₃H₁₀O₃Contains aromatic rings instead of alicyclic rings

These structural differences result in varying physical properties and reactivity patterns, making each carbonate ester suitable for specific applications.

Deuterated Analogs

Current Research Trends

Recent research involving carbonate chemistry has focused on several areas with potential relevance to dicyclohexyl carbonate:

  • Development of sustainable synthesis methods utilizing CO₂ as a carbon source, reducing reliance on phosgene-based processes

  • Investigation of novel catalytic systems to improve yield and selectivity in carbonate synthesis

  • Exploration of carbonate compounds as components in advanced materials with specific thermal, mechanical, or optical properties

  • Studies on the role of carbonates in CO₂ fixation reactions, contributing to carbon capture and utilization technologies

These research directions highlight the growing importance of carbonate chemistry in addressing contemporary challenges in sustainable chemistry and materials science.

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